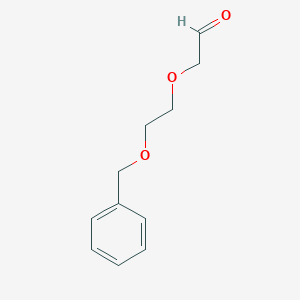

(2-Benzyloxy-ethoxy)-acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylmethoxyethoxy)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-6H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCGQAMZZJXDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (2-Benzyloxy-ethoxy)-acetaldehyde from 2-Benzyloxyethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the oxidation of 2-benzyloxyethanol to its corresponding aldehyde, (2-benzyloxy-ethoxy)-acetaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. This document details and compares several common oxidation protocols, offering researchers the data and procedural information necessary to select the most suitable method for their specific needs.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The target molecule, this compound, is a valuable building block characterized by the presence of both an ether linkage and a reactive aldehyde functional group. The challenge in this synthesis lies in achieving high conversion and selectivity without over-oxidation to the corresponding carboxylic acid or cleavage of the benzyl ether protecting group. This guide explores four prominent methods for this conversion: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, Parikh-Doering oxidation, and a TEMPO-catalyzed oxidation. Each method offers distinct advantages and disadvantages in terms of reaction conditions, scalability, and reagent toxicity.

Comparative Overview of Synthetic Methods

The following table summarizes the quantitative data for the different oxidation methods discussed in this guide, allowing for a direct comparison of their key reaction parameters and outcomes.

| Method | Oxidizing Agent | Temperature | Reaction Time | Yield (%) |

| Swern Oxidation | Oxalyl chloride, DMSO | -78 °C to room temp. | ~1.5 hours | High (typical) |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Room Temperature | 0.5 - 2 hours | High (typical) |

| Parikh-Doering Oxidation | SO₃·pyridine, DMSO | 0 °C | ~1 hour | ~84% |

| TEMPO-Catalyzed Oxidation | Hypochlorous acid, TEMPO | Not specified | Not specified | 71.4% |

Experimental Protocols

This section provides detailed experimental methodologies for each of the key oxidation reactions.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride to afford the aldehyde.[1][2][3][4] It is known for its mild conditions and high yields.[1]

Procedure: A solution of oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. To this, a solution of DMSO (3.0 equivalents) in DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of 2-benzyloxyethanol (1.0 equivalent) in DCM is then added slowly, and the reaction is stirred for another 30 minutes at -78 °C. Triethylamine (6.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature. Water is then added to quench the reaction. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Purification can be achieved by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), for a mild and selective oxidation.[5][6][7] This method is advantageous due to its neutral pH and room temperature conditions.[7]

Procedure: To a solution of 2-benzyloxyethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.1 equivalents) in one portion at room temperature. The reaction mixture is stirred for 0.5 to 2 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. The mixture is stirred vigorously until the layers become clear. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Parikh-Doering Oxidation

The Parikh-Doering oxidation is another DMSO-based method that uses the sulfur trioxide pyridine complex as the activating agent.[8][9][10][11][12] It offers the advantage of being performed at a more convenient temperature of 0 °C.[9]

Procedure: To a solution of 2-benzyloxyethanol (1.0 equivalent) and triethylamine (3.0 equivalents) in anhydrous dichloromethane (DCM) and anhydrous dimethyl sulfoxide (DMSO) (5.0 equivalents) is added sulfur trioxide pyridine complex (1.5 equivalents) portionwise at 0 °C. The reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched with water and the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is purified by flash column chromatography to yield this compound.[8]

TEMPO-Catalyzed Oxidation

This method utilizes a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), with a stoichiometric oxidant.

Procedure: 2-Benzyloxyethanol is oxidized with hypochlorous acid in the presence of a catalytic amount of a nitroxy radical such as TEMPO. The reaction can be carried out in a suitable organic solvent. After the reaction is complete, the mixture is worked up by adding a reducing agent like sodium thiosulfate to quench any remaining oxidant. The organic layer is separated, washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography to afford this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis of this compound and the mechanistic pathway for the Swern oxidation.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Swern oxidation.

References

- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Dess-Martin reagent - Enamine [enamine.net]

- 8. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 9. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 10. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. m.youtube.com [m.youtube.com]

- 12. synarchive.com [synarchive.com]

Physikalisch-chemische Eigenschaften von (2-Benzyloxy-ethoxy)-acetaldehyd: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten Überblick über die physikalisch-chemischen Eigenschaften, Synthesewege und Sicherheitsaspekte von (2-Benzyloxy-ethoxy)-acetaldehyd und seinem nahen Analogon (2-Benzyloxy)-acetaldehyd. Aufgrund der begrenzten verfügbaren Daten für (2-Benzyloxy-ethoxy)-acetaldehyd wird eine umfassende Analyse seines Analogons als Referenzpunkt bereitgestellt.

Übersicht über (2-Benzyloxy-ethoxy)-acetaldehyd (CAS: 869310-52-1)

Die öffentlich zugänglichen Informationen zu (2-Benzyloxy-ethoxy)-acetaldehyd sind begrenzt. Die nachstehende Tabelle fasst die verfügbaren Daten zusammen.

| Eigenschaft | Wert |

| Chemischer Name | 2-(2-(Benzyloxy)ethoxy)acetaldehyd |

| CAS-Nummer | 869310-52-1 |

| Summenformel | C₁₁H₁₄O₃[1] |

| Molekulargewicht | 194,23 g/mol [1] |

Sicherheitshinweise: Sicherheitsdatenblätter weisen darauf hin, dass diese Verbindung explosive Peroxide bilden kann und als Augen- und Atemwegsreizend eingestuft ist. Es besteht der Verdacht auf erbgutverändernde und krebserregende Eigenschaften. Besondere Vorsichtsmaßnahmen beim Umgang sind erforderlich, einschließlich der Arbeit unter einem Abzug und der Vermeidung der Bildung von Dämpfen und Aerosolen.

Detaillierte Analyse des Analogons: (2-Benzyloxy)-acetaldehyd (CAS: 60656-87-3)

Als eng verwandte Verbindung dient (2-Benzyloxy)-acetaldehyd als wertvolles Surrogat für das Verständnis der wahrscheinlichen Eigenschaften von (2-Benzyloxy-ethoxy)-acetaldehyd.

Physikalisch-chemische Eigenschaften

Die quantitativen Daten für (2-Benzyloxy)-acetaldehyd sind in der folgenden Tabelle zusammengefasst.

| Eigenschaft | Wert | Quelle(n) |

| Chemischer Name | 2-(Benzyloxy)acetaldehyd | [2][3] |

| CAS-Nummer | 60656-87-3 | [2][3] |

| Summenformel | C₉H₁₀O₂ | [2][3] |

| Molekulargewicht | 150,17 g/mol | [2][3] |

| Siedepunkt | 118-120 °C bei 13 mmHg | [2] |

| Dichte | 1,069 g/mL bei 25 °C | [2] |

| Brechungsindex | n20/D 1,518 | [2] |

| Erscheinungsbild | Klares, farbloses Öl | [3] |

| Lagerung | 2-8°C im Kühlschrank | [3] |

Spektroskopische Daten

Obwohl spezifische Spektren nicht direkt in diesem Dokument wiedergegeben werden, deuten Referenzen auf die Verfügbarkeit von ¹H-NMR-, ¹³C-NMR- und FTIR-Spektroskopiedaten zur Charakterisierung dieser Verbindung hin.[3]

Syntheseprotokolle

Ein etabliertes Verfahren zur Herstellung von Benzyloxyacetaldehyd ist die Oxidation von 2-Benzyloxyethanol.[4] Dieses Verfahren kann theoretisch an die Synthese von (2-Benzyloxy-ethoxy)-acetaldehyd aus 2-(2-(Benzyloxy)ethoxy)ethan-1-ol angepasst werden.

Beispielhaftes experimentelles Protokoll: Oxidation von 2-Benzyloxyethanol

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von (2-Benzyloxy)-acetaldehyd.

Materialien:

-

2-Benzyloxyethanol

-

Oxidationsmittel (z. B. Pyridiniumchlorochromat (PCC), Dess-Martin-Periodinan)

-

Wasserfreies Lösungsmittel (z. B. Dichlormethan)

-

Natriumsulfat (wasserfrei)

-

Silicagel für die Säulenchromatographie

Verfahren:

-

Lösen Sie 2-Benzyloxyethanol in wasserfreiem Dichlormethan in einem trockenen Reaktionskolben unter inerter Atmosphäre.

-

Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

-

Fügen Sie das Oxidationsmittel portionsweise unter Rühren hinzu.

-

Lassen Sie die Reaktion bei 0 °C bis Raumtemperatur für die in der Literatur angegebene Zeit (typischerweise einige Stunden) laufen und überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC).

-

Nach Abschluss der Reaktion wird die Reaktionsmischung durch ein Kissen aus Celite oder Silicagel filtriert, um das Oxidationsmittel zu entfernen.

-

Das Filtrat wird mit Wasser und Salzlösung gewaschen.

-

Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

-

Der Rohaldehyd wird durch Säulenchromatographie auf Silicagel gereinigt, um das reine (2-Benzyloxy)-acetaldehyd zu erhalten.

Anmerkung: Aldehyde können empfindlich auf Oxidation und Polymerisation reagieren. Es wird empfohlen, sie unter inerter Atmosphäre zu lagern und gegebenenfalls Stabilisatoren wie Hydrochinon zu verwenden.[2]

Visualisierungen

Die folgenden Diagramme veranschaulichen den Syntheseweg und den logischen Arbeitsablauf für die Charakterisierung.

Abbildung 1: Allgemeiner Syntheseweg für (2-Benzyloxy)-acetaldehyd.

Abbildung 2: Logischer Arbeitsablauf für die Charakterisierung.

References

An In-depth Technical Guide to (2-Benzyloxy-ethoxy)-acetaldehyde and a Related Compound

This technical guide provides a detailed overview of (2-Benzyloxy-ethoxy)-acetaldehyde, including its chemical identity and properties. Due to the limited availability of public data for this specific molecule, this guide also covers the closely related and more thoroughly documented compound, 2-(Benzyloxy)acetaldehyde. This comparative approach is intended to provide a broader context for researchers, scientists, and professionals in drug development.

Section 1: 2-(2-(Benzyloxy)ethoxy)acetaldehyde

This section focuses on the compound specified in the topic, 2-(2-(Benzyloxy)ethoxy)acetaldehyde.

Chemical Identity and Molecular Structure

-

Chemical Name: 2-(2-(Benzyloxy)ethoxy)acetaldehyde

-

Molecular Formula: C11H14O3[2]

-

Molecular Weight: 194.23 g/mol [2]

Molecular Structure:

Quantitative Data

A summary of the available quantitative data for 2-(2-(Benzyloxy)ethoxy)acetaldehyde is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 869310-52-1 | [1][2] |

| Molecular Formula | C11H14O3 | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

Proposed Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of 2-(2-(Benzyloxy)ethoxy)acetaldehyde are not widely published. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations.

Proposed Synthesis: A two-step synthesis can be envisioned starting from 2-(benzyloxy)ethanol and ethylene glycol.

-

Williamson Ether Synthesis to form 2-(2-(Benzyloxy)ethoxy)ethanol:

-

To a solution of 2-(benzyloxy)ethanol in a suitable aprotic solvent like THF, add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the alcohol, forming the corresponding alkoxide.

-

To this solution, add a protected form of 2-bromoethanol, such as 2-bromo-1-(tetrahydro-2H-pyran-2-yloxy)ethane, and allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield the protected intermediate.

-

Deprotection of the protecting group (e.g., with acid for a THP group) would yield 2-(2-(Benzyloxy)ethoxy)ethanol.

-

-

Oxidation to 2-(2-(Benzyloxy)ethoxy)acetaldehyde:

-

The resulting alcohol, 2-(2-(Benzyloxy)ethoxy)ethanol, can be oxidized to the aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

-

A common method would be Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.

-

Alternatively, Dess-Martin periodinane (DMP) in a chlorinated solvent like dichloromethane (DCM) would also be an effective method.

-

After the reaction is complete, a standard workup and purification by column chromatography would be necessary to isolate the desired aldehyde.

-

Mandatory Visualizations

Caption: Proposed synthesis pathway for 2-(2-(Benzyloxy)ethoxy)acetaldehyde.

Caption: General experimental workflow for synthesis and characterization.

Section 2: 2-(Benzyloxy)acetaldehyde

This section details the more extensively studied compound, 2-(Benzyloxy)acetaldehyde.

Chemical Identity and Molecular Structure

-

Chemical Name: 2-(Benzyloxy)acetaldehyde[3]

-

CAS Number: 60656-87-3[3]

-

Synonyms: (Phenylmethoxy)acetaldehyde, α-(Benzyloxy)acetaldehyde, (Benzyloxy)ethanal[1][3]

-

Molecular Formula: C9H10O2[3]

-

Molecular Weight: 150.17 g/mol [3]

Molecular Structure:

Quantitative Data

A summary of the available quantitative data for 2-(Benzyloxy)acetaldehyde is presented in Table 2.

| Property | Value | Reference(s) |

| CAS Number | 60656-87-3 | [3] |

| Molecular Formula | C9H10O2 | [3] |

| Molecular Weight | 150.17 g/mol | [3] |

| Appearance | Clear Colorless Oil | [3] |

| Boiling Point | 118-120 °C at 13 mmHg | [4] |

| Density | 1.069 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.518 | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Storage | 2-8°C Refrigerator or -20°C in freezer, inert atmosphere | [3][6] |

Experimental Protocols

Synthesis of 2-(Benzyloxy)acetaldehyde via Oxidation of 2-Benzyloxyethanol:

A known process for producing benzyloxyacetaldehyde involves the oxidation of 2-benzyloxyethanol.[7] A specific method is detailed in U.S. Patent 6,624,331 B1, which describes the oxidation using hypochlorous acid in the presence of a nitroxy radical.[7]

-

Reactants and Reagents:

-

2-Benzyloxyethanol (substrate)

-

Hypochlorous acid (oxidant, can be generated in situ)

-

Nitroxy radical catalyst (e.g., TEMPO or a derivative)

-

Optional solvent (e.g., dichloromethane, toluene)

-

A compound to generate hypochlorous acid (e.g., acetic acid) and a hypochlorite source (e.g., sodium hypochlorite solution).

-

-

Procedure:

-

A solution is prepared by mixing 2-benzyloxyethanol, the nitroxy radical catalyst, and, if necessary, a solvent and the acid for in situ generation of hypochlorous acid.[7]

-

The mixture is cooled to a controlled temperature, preferably between 0 to 30 °C.[7]

-

The hypochlorite solution is added to the mixture in small portions to control the reaction rate and temperature.[7] The molar equivalent of hypochlorous acid used is typically 1 to 5 times that of the 2-benzyloxyethanol.[7]

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is worked up. This typically involves quenching any remaining oxidant, separating the organic and aqueous layers, washing the organic layer (e.g., with sodium thiosulfate solution, brine), drying it over an anhydrous salt (e.g., MgSO4 or Na2SO4), and filtering.

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation, to yield pure 2-(benzyloxy)acetaldehyde.

-

Mandatory Visualizations

Caption: Synthesis of 2-(Benzyloxy)acetaldehyde from 2-Benzyloxyethanol.

Caption: Logical relationship from starting material to applications.

References

- 1. 869310-52-1|2-(2-(Benzyloxy)ethoxy)acetaldehyde|BLD Pharm [bldpharm.com]

- 2. howeipharm.com [howeipharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. BENZYLOXYACETALDEHYDE | 60656-87-3 [chemicalbook.com]

- 5. 2-(Benzyloxy)acetaldehyde | 60656-87-3 | FB11544 [biosynth.com]

- 6. 60656-87-3|2-(Benzyloxy)acetaldehyde|BLD Pharm [bldpharm.com]

- 7. US6624331B1 - Process for the preparation of benzyloxyacetaldehyde - Google Patents [patents.google.com]

Potential Applications of (2-Benzyloxy-ethoxy)-acetaldehyde in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Benzyloxy-ethoxy)-acetaldehyde is a bifunctional molecule featuring a reactive aldehyde group and a protected diethylene glycol-like ether moiety. While specific applications of this compound are not extensively documented in the literature, its structural features suggest significant potential as a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science. The presence of the benzyloxyethyl ether group can impart increased hydrophilicity and serve as a flexible linker, while the aldehyde functionality provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide outlines the potential synthetic utility of this compound in key organic transformations, providing generalized experimental protocols and conceptual frameworks for its application.

Introduction

The strategic incorporation of functionalized ether linkages is a common tactic in medicinal chemistry to modulate the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. The title compound, this compound, offers a unique combination of a reactive aldehyde and a protected, flexible ether chain. The benzyl group serves as a common protecting group for the terminal alcohol, which can be deprotected under various conditions to reveal a hydroxyl group for further functionalization. This guide explores the prospective applications of this aldehyde in several cornerstone reactions of organic synthesis.

Physicochemical Properties and Synthesis

While detailed experimental data for this compound is scarce, its basic properties can be predicted.

| Property | Value |

| CAS Number | 869310-52-1 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Predicted to be a colorless to pale yellow oil |

| Solubility | Expected to be soluble in common organic solvents |

Predicted Spectroscopic Data:

| Technique | Predicted Features |

| ¹H NMR (CDCl₃) | δ ~9.7 (t, 1H, CHO), 7.2-7.4 (m, 5H, Ar-H), 4.5 (s, 2H, Ph-CH₂), 3.6-3.8 (m, 4H, O-CH₂-CH₂-O), 4.1 (d, 2H, O-CH₂-CHO) |

| ¹³C NMR (CDCl₃) | δ ~202 (CHO), 138 (Ar-C), 127-129 (Ar-CH), 73 (Ph-CH₂), ~70-72 (O-CH₂) |

| IR (thin film) | ~1730 cm⁻¹ (C=O stretch, aldehyde), ~1100 cm⁻¹ (C-O stretch, ether) |

| Mass Spec (ESI+) | m/z 195.0965 [M+H]⁺, 217.0784 [M+Na]⁺ |

Synthesis

A plausible synthetic route to this compound involves a two-step sequence starting from diethylene glycol.

Workflow for the Synthesis of this compound:

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (2-Benzyloxy-ethoxy)ethanol

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethylene glycol (5 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford (2-Benzyloxy-ethoxy)ethanol.

Step 2: Oxidation to this compound

-

To a solution of (2-Benzyloxy-ethoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound may be used directly in subsequent steps or purified by flash column chromatography.

Potential Applications in Organic Synthesis

The aldehyde functionality of this compound allows for its participation in a wide array of classical and modern organic reactions.

Wittig Reaction

The Wittig reaction provides a reliable method for the formation of alkenes from aldehydes. Reaction of this compound with a phosphorus ylide can generate vinyl ethers with controlled stereochemistry depending on the nature of the ylide.

Generalized Wittig Reaction Scheme:

Caption: General workflow of the Wittig reaction.

Generalized Experimental Protocol: Wittig Reaction

-

To a stirred suspension of a phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF, DCM) at an appropriate temperature (e.g., 0 °C or -78 °C), add a strong base (e.g., n-BuLi, NaHMDS, KOtBu) (1.1 eq) dropwise to generate the ylide.

-

Stir the resulting colored solution for 30-60 minutes.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction to proceed, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table of Potential Wittig Reaction Parameters:

| Ylide Type | Expected Major Isomer | Typical Conditions |

| Non-stabilized (R=alkyl) | Z-alkene | THF, -78 °C to rt |

| Stabilized (R=CO₂R', CN) | E-alkene | DCM or Toluene, rt |

Grignard Reaction

The addition of Grignard reagents to this compound would provide a straightforward route to secondary alcohols, introducing a new carbon-carbon bond. The presence of the α- and β-oxygen atoms may influence the stereochemical outcome of the reaction through chelation control with certain Lewis acidic Grignard reagents or additives.

Generalized Grignard Reaction Scheme:

Caption: Two-step process of a Grignard reaction.

Generalized Experimental Protocol: Grignard Reaction

-

To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.2 eq, as a solution in ether or THF) dropwise.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table of Potential Grignard Reaction Parameters:

| Grignard Reagent | Lewis Acid Additive | Potential Stereochemical Control |

| Alkyl-MgBr | None | Felkin-Anh control |

| Alkyl-MgCl | ZnCl₂, CeCl₃ | Chelation control |

Aldol Condensation

As an aldehyde without α-hydrogens, this compound can act as an excellent electrophilic partner in directed Aldol reactions with enolizable ketones or other aldehydes. This would lead to the formation of β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.

Generalized Aldol Reaction Scheme:

Caption: Key components of an Aldol condensation.

Generalized Experimental Protocol: Base-Catalyzed Aldol Reaction

-

To a solution of an enolizable ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, THF), add a base (e.g., aqueous NaOH, LDA) at an appropriate temperature (e.g., room temperature for NaOH, -78 °C for LDA).

-

Stir for a period to allow for enolate formation.

-

Add this compound (1.1 eq) dropwise.

-

Stir the reaction until completion as monitored by TLC.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table of Potential Aldol Reaction Parameters:

| Enolate Source | Base | Conditions | Expected Product |

| Acetone | NaOH | EtOH, rt | β-hydroxy ketone |

| Cyclohexanone | LDA | THF, -78 °C | Diastereomeric β-hydroxy ketones |

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many natural products and pharmaceuticals. This compound can be condensed with a β-arylethylamine, such as tryptamine or phenethylamine, followed by acid-catalyzed cyclization to yield the corresponding heterocyclic products.[1][2]

Generalized Pictet-Spengler Reaction Scheme:

Caption: Synthesis of heterocycles via the Pictet-Spengler reaction.

Generalized Experimental Protocol: Pictet-Spengler Reaction

-

To a solution of the β-arylethylamine (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent (e.g., dichloromethane, toluene) at room temperature, add an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) (0.1-1.0 eq).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table of Potential Pictet-Spengler Reaction Parameters:

| β-Arylethylamine | Acid Catalyst | Conditions | Expected Product |

| Tryptamine | TFA | DCM, rt | Tetrahydro-β-carboline |

| Phenethylamine | HCl | Toluene, 50 °C | Tetrahydroisoquinoline |

Conclusion

This compound represents a promising, yet underutilized, building block in organic synthesis. Its bifunctional nature allows for the introduction of a flexible, hydrophilic ether linkage while providing a reactive aldehyde handle for a multitude of synthetic transformations. The generalized protocols and conceptual frameworks presented in this guide are intended to stimulate further research into the applications of this compound in the synthesis of novel pharmaceuticals and advanced materials. Experimental validation and optimization of the proposed reaction conditions are necessary to fully elucidate the synthetic potential of this versatile molecule.

References

(2-Benzyloxy-ethoxy)-acetaldehyde: A Versatile Precursor in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific use of (2-Benzyloxy-ethoxy)-acetaldehyde (CAS 869310-52-1) in pharmaceutical synthesis is limited in publicly available literature. This guide will leverage information on the closely related and well-documented precursor, 2-(Benzyloxy)acetaldehyde, and general principles of alkoxy acetaldehyde chemistry to highlight its potential applications, synthetic routes, and significance in drug development.

Introduction

This compound is a bifunctional organic molecule containing an aldehyde, an ether linkage, and a benzyl protecting group. This unique combination of functional groups makes it a potentially valuable building block in the synthesis of complex pharmaceutical compounds. The aldehyde functionality serves as a reactive handle for a variety of carbon-carbon bond-forming reactions, while the benzyloxy-ethoxy moiety can influence solubility, pharmacokinetic properties, and act as a linker or pharmacophore element in the final drug molecule. Aldehydes are crucial intermediates in the pharmaceutical industry, readily convertible into a wide range of functional groups such as alcohols, carboxylic acids, and amines, which are prevalent in drug structures.[1]

While direct applications of this compound are not extensively documented, its structural analog, 2-(Benzyloxy)acetaldehyde, is cited as a useful starting material for synthesizing pharmaceuticals and agricultural chemicals.[2] This suggests that this compound likely shares a similar synthetic utility, offering the additional advantage of an extended and more flexible ether chain.

Physicochemical Properties

A clear understanding of the physicochemical properties of a precursor is essential for reaction design, optimization, and scale-up.

| Property | Value | Reference |

| CAS Number | 869310-52-1 | [3] |

| Molecular Formula | C11H14O3 | [3][4] |

| Molecular Weight | 194.23 g/mol | [3][4] |

| MDL Number | MFCD24675196 | [3][4] |

Synthesis of this compound and Analogs

The synthesis of alkoxy acetaldehydes typically involves the oxidation of the corresponding alcohol. For the analogous compound, 2-(benzyloxy)acetaldehyde, a common method is the oxidation of 2-(benzyloxy)ethanol.

General Experimental Protocol for Oxidation of 2-(Benzyloxy)ethanol

This protocol is based on the synthesis of 2-(benzyloxy)acetaldehyde and can be adapted for the synthesis of this compound from its corresponding alcohol.

Reaction: Oxidation of 2-(Benzyloxy)ethanol to 2-(Benzyloxy)acetaldehyde

Reagents and Materials:

-

2-(Benzyloxy)ethanol

-

Oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation reagents, TEMPO/NaOCl)

-

Anhydrous solvent (e.g., Dichloromethane, Dimethyl sulfoxide)

-

Quenching agent (e.g., Saturated aqueous sodium bicarbonate, sodium thiosulfate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

-

Dissolve 2-(benzyloxy)ethanol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the oxidation method).

-

Slowly add the oxidizing agent to the reaction mixture while maintaining the temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding the appropriate quenching agent.

-

Allow the mixture to warm to room temperature and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired aldehyde.

A patent for the production of benzyloxyacetaldehyde describes a process involving the oxidation of 2-benzyloxyethanol with hypochlorous acid in the presence of a nitroxy radical.[2] The reaction temperature is preferably between -5 to 50 °C.[2]

Potential Pharmaceutical Applications and Synthetic Utility

The aldehyde group is a versatile functional group that can participate in a wide range of chemical transformations, making this compound a potentially valuable precursor for various classes of pharmaceuticals.

Key Reactions of the Aldehyde Group

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a fundamental reaction in the synthesis of many drug molecules.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the introduction of double bonds and further functionalization.

-

Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to form secondary alcohols, which are common structural motifs in pharmaceuticals.

-

Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds, providing a powerful method for constructing complex carbon skeletons.

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid, another important functional group in drug design.

-

Reduction: Can be reduced to the primary alcohol, which can be further functionalized.

Hypothetical Signaling Pathway Involvement

While there are no specific drugs derived from this compound to illustrate a signaling pathway, we can hypothesize its use in the synthesis of kinase inhibitors. Many kinase inhibitors possess a core heterocyclic structure, which can be synthesized using aldehyde precursors.

Caption: Hypothetical role of this compound in drug action.

Experimental Workflow for a Hypothetical Synthesis

The following diagram illustrates a general experimental workflow for the synthesis of a pharmaceutical intermediate from this compound.

Caption: General experimental workflow for a reaction involving the aldehyde.

Conclusion

This compound represents a promising, albeit under-documented, precursor for pharmaceutical synthesis. Its combination of a reactive aldehyde, a flexible ether chain, and a protective benzyl group provides a versatile scaffold for the construction of complex and potentially bioactive molecules. While a lack of specific examples in the current literature necessitates an approach based on analogy to similar structures, the fundamental reactivity of the aldehyde group suggests a broad range of potential applications in drug discovery and development. Further research into the synthetic utility of this compound is warranted to fully explore its potential as a valuable building block in medicinal chemistry.

References

(2-Benzyloxy-ethoxy)-acetaldehyde in Agrochemical Development: A Technical Exploration of Potential Applications

Disclaimer: The compound (2-Benzyloxy-ethoxy)-acetaldehyde is not widely documented as an active ingredient in commercial agrochemicals. This guide explores its potential roles based on the chemical functionalities present in its structure and established principles of agrochemical research. The data, protocols, and pathways described herein are illustrative and intended to serve as a framework for the scientific evaluation of such a molecule.

This compound is an organic compound featuring an aldehyde group, an ether linkage, and a benzyl group. While its direct application in agriculture is not established, its constituent chemical moieties are found in various biologically active molecules, suggesting its potential as a precursor or lead compound in the development of new agrochemicals. Aldehydes, for instance, are utilized as herbicides, insecticides, and fungicides, often acting by disrupting metabolic processes in the target organisms[1]. Aromatic aldehydes, in particular, have been investigated as "biorational" pesticides with lower environmental toxicity[2].

This technical guide will provide a hypothetical framework for the investigation of this compound as a novel agrochemical candidate. It will cover plausible synthetic routes, hypothetical biological activities, detailed experimental protocols for its evaluation, and a conceptual workflow for its development.

Synthesis and Chemical Profile

The synthesis of acetaldehyde derivatives containing a benzyloxy group is a known process in organic chemistry. For instance, benzyloxyacetaldehyde can be produced through the oxidation of 2-benzyloxyethanol[3]. A similar approach could be envisioned for the synthesis of this compound, potentially starting from 2-(2-benzyloxyethoxy)ethanol.

Hypothetical Synthesis Workflow

A plausible synthetic pathway for this compound could involve the Williamson ether synthesis to create the ether linkage, followed by a selective oxidation to form the aldehyde.

References

- 1. Applications of Aldehydes in Medicine and Agricultural - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]

- 2. US6750256B1 - Use of aromatic aldehydes as insecticides - Google Patents [patents.google.com]

- 3. US6624331B1 - Process for the preparation of benzyloxyacetaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of (2-Benzyloxy-ethoxy)-acetaldehyde

Chemical and Physical Properties

Limited data is available for (2-Benzyloxy-ethoxy)-acetaldehyde. The properties of the related compound, 2-(Benzyloxy)acetaldehyde, are provided below for reference and comparison.

| Property | Value for 2-(Benzyloxy)acetaldehyde | Reference |

| CAS Number | 60656-87-3 | [1] |

| Molecular Formula | C9H10O2 | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Boiling Point | 118-120 °C at 13 mmHg | [1] |

| Density | 1.069 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.518 | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Appearance | Clear, colorless oil | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |

| Storage Temperature | -20°C, under inert atmosphere | [2] |

| Property | Value for this compound | Reference |

| CAS Number | 869310-52-1 | [3][4] |

| Molecular Formula | C11H14O3 | [3][4] |

| Molecular Weight | 194.23 g/mol | [3][4] |

Hazard Identification and Classification

As a bifunctional molecule containing both an aldehyde and an ether group, this compound is expected to exhibit hazards associated with both functional groups. Aldehydes are known for their high reactivity and potential toxicity, while ethers are prone to forming explosive peroxides upon storage and exposure to air.[5][6][7]

The hazard classification for the related compound, 2-(Benzyloxy)acetaldehyde, is summarized below and should be considered as a potential indicator for this compound.

| Hazard Class | GHS Classification for 2-(Benzyloxy)acetaldehyde | Precautionary Statements | Reference |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | [1][2] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [1][2] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | [1][2] |

| Chronic Aquatic Toxicity | H412: Harmful to aquatic life with long-lasting effects | P273 | [1] |

Experimental Protocols

3.1. General Handling and Storage Protocol

Due to its reactive nature, this compound must be handled with stringent safety measures.

Personnel Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[8]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile over neoprene). Always consult a glove compatibility chart.[8]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[8]

-

Respiratory Protection: All handling of the compound must be performed in a certified chemical fume hood.[9]

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture contact.[2]

-

Keep in a cool, dark, and well-ventilated area, preferably in a freezer at or below -20°C as recommended for 2-(Benzyloxy)acetaldehyde.[2]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

-

Ethers are known to form explosive peroxides over time when exposed to oxygen.[6] Label the container with the date received and the date opened. Regularly check for peroxide formation, especially before any distillation or concentration steps.

3.2. Synthesis Protocol for Benzyloxyacetaldehyde

While a specific protocol for this compound is not available, a general method for the synthesis of the related 2-benzyloxyacetaldehyde involves the oxidation of 2-benzyloxyethanol.[11] A patented process describes the oxidation using hypochlorous acid in the presence of a nitroxy radical.[11]

General Steps:

-

A solution is prepared by mixing 2-benzyloxyethanol, a nitroxy radical catalyst, and a suitable solvent (e.g., dichloromethane) in a reaction flask.[11][12]

-

The mixture is cooled to a controlled temperature, typically between 0°C and 30°C.[11]

-

A hypochlorite solution is added gradually to the reaction mixture while maintaining the temperature.[11]

-

Upon completion, the reaction is quenched by adding a reducing agent like sodium thiosulfate to neutralize any remaining hypochlorous acid.[12]

-

The organic layer is separated, washed with a saturated aqueous solution of sodium chloride, and dried.[12]

-

The solvent is removed under reduced pressure, and the crude product is purified, for instance, by vacuum distillation or column chromatography.[12]

Visualizations

4.1. Aldehyde Metabolism and Reactivity Pathway

Caption: General reactivity of an ether-aldehyde, highlighting metabolic pathways and potential hazards.

4.2. Experimental Workflow for Handling Reactive Aldehydes

Caption: A logical workflow for the safe handling of a reactive chemical in a laboratory setting.

Emergency Procedures

General emergency procedures for reactive aldehydes should be followed.

| Emergency Situation | Procedure | Reference |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. | [8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [8] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [13] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them milk or water to drink. Seek immediate medical attention. | [13] |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material in a sealed container for disposal. Do not allow the spill to enter drains. | [13] |

| Fire | Use dry chemical, carbon dioxide, "alcohol foam," or a water spray to extinguish the fire. Do not use a solid stream of water as it may scatter the material. Cool fire-exposed containers with water spray. | [10][13] |

References

- 1. BENZYLOXYACETALDEHYDE | 60656-87-3 [chemicalbook.com]

- 2. 60656-87-3|2-(Benzyloxy)acetaldehyde|BLD Pharm [bldpharm.com]

- 3. howeipharm.com [howeipharm.com]

- 4. 869310-52-1|2-(2-(Benzyloxy)ethoxy)acetaldehyde|BLD Pharm [bldpharm.com]

- 5. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Aldehydes: What We Should Know About Them [mdpi.com]

- 8. pdx.edu [pdx.edu]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. nj.gov [nj.gov]

- 11. US6624331B1 - Process for the preparation of benzyloxyacetaldehyde - Google Patents [patents.google.com]

- 12. EP1170276A1 - Process for the preparation of benzyloxyacetaldehyde - Google Patents [patents.google.com]

- 13. osha.gov [osha.gov]

Stability and storage conditions for (2-Benzyloxy-ethoxy)-acetaldehyde

An In-depth Technical Guide to the Stability and Storage of (2-Benzyloxy-ethoxy)-acetaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional organic molecule containing both an ether and an aldehyde functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. However, the presence of the aldehyde group introduces inherent instability, making proper handling and storage critical to maintain its purity and reactivity. This guide provides a comprehensive overview of the stability and storage conditions for this compound, drawing on data from the closely related compound 2-(Benzyloxy)acetaldehyde and general principles of aldehyde chemistry.

Chemical Properties and Inherent Instability

The stability of this compound is primarily dictated by the reactivity of the aldehyde functional group. Aldehydes are susceptible to several degradation pathways:

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids in the presence of air (oxygen). This is one of the most common degradation pathways.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts, or upon exposure to light and heat. This can lead to the formation of oligomeric or polymeric impurities.

-

Peroxide Formation: Like ethers, the ether linkage in this compound can potentially form explosive peroxides upon prolonged exposure to air and light.[1]

Due to these potential degradation pathways, strict adherence to proper storage and handling protocols is essential.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended, based on data for the analogous 2-(Benzyloxy)acetaldehyde[2][3][4]:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[2][4] | To minimize the rate of degradation reactions such as oxidation and polymerization. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon)[3][4] | To prevent oxidation of the aldehyde group. |

| Container | Tightly closed, opaque container[1][2][3] | To prevent exposure to air, moisture, and light. |

| Incompatible Materials | Strong oxidizing agents[3] | To prevent rapid and potentially hazardous oxidation. |

| Additives | Stabilizers (e.g., hydroquinone)[2][5] | To inhibit polymerization. |

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound and establish optimal storage conditions, a formal stability study is recommended. The following are example protocols for key experiments.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect the formation of degradation products over time.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Inject the calibration standards to establish a linear relationship between concentration and peak area.

-

Inject the test sample of this compound.

-

Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

-

Quantify the purity of the main peak and the percentage of any impurities.

-

-

Stability Study: Store aliquots of the compound under different conditions (e.g., temperature, light exposure, atmosphere) and analyze by HPLC at regular intervals (e.g., 0, 1, 3, 6 months).

Identification of Degradation Products by LC-MS

Objective: To identify the chemical structures of any degradation products observed during the stability study.

Methodology:

-

Sample Preparation: Use the same samples prepared for the HPLC purity assessment.

-

LC-MS Conditions:

-

Utilize an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Employ the same chromatographic conditions as the HPLC purity method.

-

Acquire mass spectra in both positive and negative ion modes.

-

-

Procedure:

-

Analyze the mass spectra of the degradation product peaks.

-

Determine the molecular weight of the degradation products.

-

Use fragmentation patterns to elucidate the chemical structures. Common degradation products to look for include the corresponding carboxylic acid (from oxidation) and aldol condensation products.

-

Peroxide Test

Objective: To detect the presence of peroxides, which can be a safety hazard.[1]

Methodology:

-

Reagents: Potassium iodide (KI) solution (10% w/v in water) or commercially available peroxide test strips.

-

Procedure (using KI solution):

-

Add 1 mL of the this compound sample to a test tube.

-

Add 1 mL of the 10% KI solution.

-

Shake the mixture.

-

A yellow to brown color indicates the presence of peroxides.

-

-

Procedure (using test strips):

-

Dip the test strip into the sample for the time specified by the manufacturer.

-

Compare the color of the strip to the provided chart to determine the peroxide concentration.

-

-

Frequency: It is recommended to test for peroxides before any distillation or evaporation and periodically for materials stored for over a year.[1]

Logical Workflow for Stability Testing

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Caption: A logical workflow for a comprehensive stability study of this compound.

Summary and Recommendations

This compound is a potentially unstable compound that requires careful handling and storage to maintain its quality. The primary degradation pathways are oxidation, polymerization, and peroxide formation. To mitigate these, it is crucial to:

-

Protect from light and moisture by using tightly sealed, opaque containers. [1][2][3]

-

Avoid contact with incompatible materials, especially strong oxidizing agents. [3]

-

Consider the use of a stabilizer, such as hydroquinone. [2][5]

-

Routinely test for purity and the presence of peroxides, especially for long-term storage. [1]

By following these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of this compound for their applications. It is strongly recommended to perform a dedicated stability study on this specific molecule to establish precise shelf-life and optimal storage conditions.

References

Navigating the Research Landscape of (2-Benzyloxy-ethoxy)-acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Benzyloxy-ethoxy)-acetaldehyde, a unique aldehyde derivative, presents itself as a molecule of interest for chemical synthesis and potential applications in drug discovery. This technical guide provides a comprehensive overview of its commercial availability, suppliers, and known chemical properties. A notable challenge in the current research landscape is the limited publicly available data specifically for this compound (CAS 869310-52-1). To address this, and to provide a functional guide for researchers, we will draw illustrative parallels with the closely related and well-documented compound, 2-(Benzyloxy)acetaldehyde (CAS 60656-87-3). This guide will clearly distinguish between the two molecules, presenting available data for the title compound and leveraging the data for its analogue to provide context for potential synthetic routes and applications. This approach aims to equip researchers with the necessary information to navigate the procurement and potential use of this compound in their work.

Introduction

This compound is an organic molecule featuring a benzyloxy group, an ether linkage, and an aldehyde functional group. This combination of functionalities suggests its potential as a versatile building block in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, while the benzyloxy and ethoxy groups can influence solubility and be modified or cleaved in subsequent synthetic steps.

A critical point of clarification is the distinction between This compound (CAS 869310-52-1) and the more commonly referenced 2-(Benzyloxy)acetaldehyde (CAS 60656-87-3) . The former contains an additional ethoxy group, which significantly alters its molecular weight, polarity, and potentially its reactivity and biological activity. Researchers are strongly advised to verify the CAS number to ensure they are sourcing and utilizing the correct compound for their specific application.

Commercial Availability and Suppliers

This compound (CAS 869310-52-1) is commercially available from a number of chemical suppliers, indicating its accessibility for research and development purposes. The table below summarizes key suppliers and available product information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| BLDpharm | 2-(2-(Benzyloxy)ethoxy)acetaldehyde | 869310-52-1 | C11H14O3 | 194.23 | Research Use Only.[1] |

| Howei Pharm | This compound | 869310-52-1 | C11H14O3 | 194.23 | Available in various quantities.[2] |

| ModeChem | This compound | 869310-52-1 | C11H14O3 | - | Purity of 98% is listed. |

| J&K Scientific | This compound | 869310-52-1 | C11H14O3 | 194.23 | - |

| Carbosynth | 2-(2-(Benzyloxy)ethoxy)acetaldehyde | 869310-52-1 | C11H14O3 | 194.23 | - |

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 869310-52-1 | [1][2] |

| Molecular Formula | C11H14O3 | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| SMILES | O=CCOCCOCC1=CC=CC=C1 | [1] |

For comparison, the properties of the related compound, 2-(Benzyloxy)acetaldehyde (CAS 60656-87-3), are well-documented and provided in the following table. This information may serve as a useful, albeit approximate, reference for handling and reaction planning.

| Property | Value |

| CAS Number | 60656-87-3 |

| Molecular Formula | C9H10O2 |

| Molecular Weight | 150.17 g/mol |

| Boiling Point | 118-120 °C at 13 mmHg |

| Density | 1.069 g/mL at 25 °C |

| Refractive Index | n20/D 1.518 |

Experimental Protocols: Synthesis and Reactions (Illustrated with 2-(Benzyloxy)acetaldehyde)

As of the time of this guide, specific experimental protocols for the synthesis and reactions of this compound are not available in peer-reviewed literature. However, the synthesis of the closely related 2-(Benzyloxy)acetaldehyde is well-described and can provide a logical starting point for developing synthetic routes.

A common method for the preparation of 2-(Benzyloxy)acetaldehyde is the oxidation of 2-benzyloxyethanol. A patented process describes the oxidation using hypochlorous acid in the presence of a nitroxy radical.[3]

Example Synthesis of 2-(Benzyloxy)acetaldehyde

Reaction: Oxidation of 2-Benzyloxyethanol

Reagents and Conditions:

-

2-Benzyloxyethanol

-

Hypochlorous acid (generated in situ from a hypochlorite salt)

-

Nitroxy radical catalyst (e.g., TEMPO)

-

Solvent (e.g., dichloromethane)

-

Reaction temperature: 0 to 30 °C[3]

Procedure Outline:

-

A solution of 2-benzyloxyethanol and the nitroxy radical catalyst in a suitable solvent is prepared.

-

The solution is cooled to the desired reaction temperature.

-

A solution of a hypochlorite salt is added gradually to the reaction mixture to generate hypochlorous acid in situ.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically by extraction and column chromatography or distillation.[3]

Figure 1. A schematic workflow for the synthesis of 2-(Benzyloxy)acetaldehyde via oxidation.

Potential Applications in Drug Development (Theoretical)

While no specific applications for this compound in drug development have been documented, its structural motifs are present in molecules with demonstrated biological activity. The aldehyde functionality is a key reactive handle for introducing the molecule into larger scaffolds. For instance, aldehydes can undergo aldol reactions, Wittig reactions, and reductive aminations to form key bonds in the synthesis of complex organic molecules.

A patent for benzylic glycoside derivatives as SGLT inhibitors for the treatment of metabolic disorders describes intermediates that contain a benzyloxyacetaldehyde moiety as part of a larger, more complex structure. This suggests that aldehydes of this class can serve as building blocks in the synthesis of potential therapeutic agents.

Given the lack of direct data, a hypothetical workflow for the incorporation of an aldehyde like this compound into a drug discovery pipeline is presented below.

Figure 2. A conceptual workflow for utilizing this compound in drug discovery.

Signaling Pathways: A Note on the Absence of Data

There is currently no published research that implicates this compound in any specific biological signaling pathways. Aldehydes, in general, can be reactive species and may interact with biological macromolecules, but any such activity for this particular compound is purely speculative at this time. Future research would be needed to explore its potential biological effects.

Safety Information

A formal safety data sheet (SDS) for this compound is not widely available. However, based on the functional groups present and data for analogous compounds, it should be handled with appropriate care in a laboratory setting. For reference, the safety information for 2-(Benzyloxy)acetaldehyde indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a commercially available chemical with potential as a building block in organic synthesis. This guide has provided the most current information on its suppliers and basic chemical properties. A significant information gap exists regarding its detailed physicochemical properties, experimental protocols, and biological applications. To bridge this, illustrative examples from the closely related compound, 2-(Benzyloxy)acetaldehyde, have been provided with clear demarcation.

For researchers and drug development professionals, this compound represents an opportunity for exploration. The development of synthetic methodologies utilizing this compound and the investigation of its biological activity could open new avenues in medicinal chemistry and materials science. It is hoped that this guide will serve as a valuable starting point for those interested in working with this molecule, while also highlighting the areas where further research is critically needed.

References

Methodological & Application

Application Notes and Protocols for Enantioselective Aldol Addition with (2-Benzyloxy-ethoxy)-acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol addition is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. The enantioselective variant of this reaction is of paramount importance in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. This document provides a detailed protocol for the enantioselective aldol addition of (2-Benzyloxy-ethoxy)-acetaldehyde, a valuable building block in the synthesis of various biologically active molecules and natural products. The presence of the α-alkoxy substituent in this aldehyde offers both a synthetic handle for further transformations and a stereochemical challenge that requires a robust and highly selective methodology.

Two primary strategies have emerged as powerful tools for achieving high enantioselectivity in aldol reactions: the use of chiral auxiliaries and organocatalysis. Chiral auxiliaries, such as the Evans oxazolidinones, provide excellent stereocontrol through the formation of a rigid, chair-like transition state, as described by the Zimmerman-Traxler model.[1][2][3] Organocatalysis, often employing proline and its derivatives, offers a metal-free alternative, proceeding through an enamine-based mechanism.[4][5][6]

This application note will focus on a protocol utilizing an Evans-type chiral auxiliary, which is well-documented to provide high levels of diastereoselectivity and enantioselectivity in aldol additions of α-substituted aldehydes.[1][7] A second, alternative protocol based on L-proline catalysis will also be presented, offering a complementary approach.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective aldol addition of this compound with a propionate-derived Evans auxiliary, based on literature precedents for similar α-alkoxy aldehydes.

| Entry | Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) |

| 1 | This compound | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95:5 | >99% | 85-95 |

Experimental Protocols

Protocol 1: Evans Auxiliary-Mediated Enantioselective Aldol Addition

This protocol describes the diastereoselective aldol addition of this compound to the boron enolate of an N-propionyl oxazolidinone chiral auxiliary.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi)

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Acylation of the Chiral Auxiliary:

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.05 eq) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

-

-

Enantioselective Aldol Addition:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM (0.2 M) and cool the solution to -78 °C under an inert atmosphere.

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes to form the Z-enolate.

-

In a separate flask, prepare a solution of this compound (1.2 eq) in anhydrous DCM.

-

Add the aldehyde solution dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

-

-

Work-up and Purification:

-

Quench the reaction by adding a mixture of pH 7 buffer and methanol (1:1).

-

Add a mixture of methanol and 30% aqueous H₂O₂ (2:1) at 0 °C and stir vigorously for 1 hour to cleave the boron complex.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC or NMR analysis of the corresponding Mosher's esters.

-

Protocol 2: L-Proline-Catalyzed Enantioselective Aldol Addition

This protocol offers a metal-free alternative using the organocatalyst L-proline for the reaction between this compound and a ketone (e.g., acetone).

Materials:

-

This compound

-

Acetone (or other suitable ketone)

-

L-Proline

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Reaction Setup:

-

To a solution of this compound (1.0 eq) in DMSO or DMF, add acetone (5.0 eq or as solvent).

-

Add L-proline (0.2 - 0.3 eq).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the aldol product. The enantiomeric excess can be determined by chiral HPLC analysis.

-

Visualizations

Caption: Mechanism of the Evans Aldol Addition.

Caption: Mechanism of the Proline-Catalyzed Aldol Addition.

Caption: General Experimental Workflow.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. youtube.com [youtube.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

Application Notes and Protocols: Lewis Acid Catalysts for the Mukaiyama Aldol Reaction of (2-Benzyloxy-ethoxy)-acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce β-hydroxy carbonyl compounds.[1][2] This reaction is particularly valuable in the synthesis of complex molecules such as polyketides and macrolides, which are often pursued in drug development.[3] The stereochemical outcome of the Mukaiyama aldol reaction is highly dependent on the choice of Lewis acid catalyst and the nature of the substrates, particularly when using α-alkoxy aldehydes like (2-Benzyloxy-ethoxy)-acetaldehyde. The presence of the α-alkoxy group allows for chelation control with certain Lewis acids, influencing the diastereoselectivity of the aldol adduct.[4][5]

This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed Mukaiyama aldol reaction of this compound, focusing on the use of chelating and non-chelating Lewis acids to control the formation of syn and anti diastereomers.

Chelation vs. Non-Chelation Control

The diastereoselectivity of the Mukaiyama aldol reaction with α-alkoxy aldehydes is primarily governed by the ability of the Lewis acid to form a chelate with the aldehyde.

-

Chelation Control (syn-selective): Bidentate Lewis acids, such as titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄), can coordinate to both the carbonyl oxygen and the oxygen of the α-alkoxy group. This coordination locks the aldehyde in a rigid five-membered ring structure, leading to a highly organized transition state. Nucleophilic attack by the silyl enol ether then occurs preferentially from one face, resulting in the formation of the syn-aldol adduct.[1][5]

-

Non-Chelation Control (anti-selective): Monodentate Lewis acids, like boron trifluoride etherate (BF₃·OEt₂), are incapable of forming this chelate.[1][5] In this case, the reaction proceeds through an open transition state where steric and electronic factors dictate the facial selectivity, typically favoring the formation of the anti-aldol adduct.

Data Presentation

The following tables summarize the expected outcomes for the Mukaiyama aldol reaction of this compound with a representative silyl enol ether, catalyzed by different Lewis acids. The data is compiled from studies on structurally similar α-benzyloxy aldehydes.[3][5]

Table 1: Chelation-Controlled Mukaiyama Aldol Reaction (syn-selective)

| Lewis Acid | Silyl Enol Ether | Solvent | Temperature (°C) | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| TiCl₄ | 1-(trimethylsiloxy)cyclohexene | CH₂Cl₂ | -78 | syn-aldol | >95:5 | 85-95 |

| SnCl₄ | 1-(trimethylsiloxy)cyclohexene | CH₂Cl₂ | -78 | syn-aldol | >90:10 | 80-90 |

Table 2: Non-Chelation-Controlled Mukaiyama Aldol Reaction (anti-selective)

| Lewis Acid | Silyl Enol Ether | Solvent | Temperature (°C) | Product | Diastereomeric Ratio (anti:syn) | Yield (%) |

| BF₃·OEt₂ | 1-(trimethylsiloxy)cyclohexene | CH₂Cl₂ | -78 | anti-aldol | >90:10 | 80-90 |

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Glassware should be oven-dried or flame-dried before use.

-

Lewis acids are corrosive and moisture-sensitive; handle with care using appropriate personal protective equipment.

Protocol 1: TiCl₄-Mediated syn-Selective Mukaiyama Aldol Reaction

This protocol is designed for the chelation-controlled synthesis of the syn-aldol adduct.

Materials:

-

This compound

-

Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

-

Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add TiCl₄ (1.1 equiv, 1.0 M solution in CH₂Cl₂) to the stirred solution.

-

Stir the mixture at -78 °C for 30 minutes to allow for chelate formation.

-

Add the silyl enol ether (1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Protocol 2: BF₃·OEt₂-Mediated anti-Selective Mukaiyama Aldol Reaction

This protocol is designed for the non-chelation-controlled synthesis of the anti-aldol adduct.

Materials:

-

This compound

-

Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equiv) and the silyl enol ether (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-